bis(3-amino-4-ethoxyphenyl)methanone
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Overview
Description
Bis(3-amino-4-ethoxyphenyl)methanone: is an organic compound characterized by the presence of two amino groups and two ethoxy groups attached to a benzene ring, with a methanone group linking the two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-amino-4-ethoxyphenyl)methanone typically involves the reaction of 3-amino-4-ethoxybenzaldehyde with a suitable reagent to form the desired methanone linkage. One common method involves the use of a Friedel-Crafts acylation reaction, where the aldehyde is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally require an inert atmosphere and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Bis(3-amino-4-ethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Bis(3-nitro-4-ethoxyphenyl)methanone.
Reduction: Bis(3-amino-4-ethoxyphenyl)methane.
Substitution: Bis(3-amino-4-alkoxyphenyl)methanone, where the alkoxy group varies depending on the nucleophile used.
Scientific Research Applications
Bis(3-amino-4-ethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which bis(3-amino-4-ethoxyphenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of amino and ethoxy groups allows for hydrogen bonding and hydrophobic interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bis(3-amino-4-hydroxyphenyl)methanone: Similar structure but with hydroxy groups instead of ethoxy groups.
Bis(3-amino-4-methoxyphenyl)methanone: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Bis(3-amino-4-ethoxyphenyl)methanone is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. The ethoxy groups provide a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
bis(3-amino-4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-15-7-5-11(9-13(15)18)17(20)12-6-8-16(22-4-2)14(19)10-12/h5-10H,3-4,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZPZTDYBCVULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OCC)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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